molecular formula C17H23N3O3 B11387242 4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11387242
M. Wt: 317.4 g/mol
InChI Key: GQECUDLVNBKYRR-UHFFFAOYSA-N
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Description

4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a heptyloxy group attached to the benzene ring and a 4-methyl-1,2,5-oxadiazol-3-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:

    Formation of the heptyloxybenzene intermediate: This can be achieved by reacting heptyl bromide with phenol in the presence of a base such as potassium carbonate.

    Nitration of heptyloxybenzene: The heptyloxybenzene intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position.

    Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as iron powder and hydrochloric acid.

    Formation of the oxadiazole ring: The amine is then reacted with chloroacetic acid and sodium azide to form the oxadiazole ring.

    Coupling reaction: Finally, the oxadiazole intermediate is coupled with benzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound can modulate signaling pathways such as apoptosis, cell proliferation, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzoic acid
  • 4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)aniline
  • 4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)phenol

Uniqueness

4-(heptyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the heptyloxy group enhances its lipophilicity, while the oxadiazole ring contributes to its stability and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

4-heptoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C17H23N3O3/c1-3-4-5-6-7-12-22-15-10-8-14(9-11-15)17(21)18-16-13(2)19-23-20-16/h8-11H,3-7,12H2,1-2H3,(H,18,20,21)

InChI Key

GQECUDLVNBKYRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C

Origin of Product

United States

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